molecular formula C17H15NO2 B7829624 3,4-Dimethoxy-alpha-phenylcinnamonitrile

3,4-Dimethoxy-alpha-phenylcinnamonitrile

Cat. No.: B7829624
M. Wt: 265.31 g/mol
InChI Key: PQQFKZSOPMQHDN-XNTDXEJSSA-N
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Description

General Academic Significance of Nitrile-Substituted Stilbene (B7821643) Analogues in Chemical Sciences

Stilbene and its derivatives represent a class of compounds that have garnered significant attention across various scientific disciplines. researchgate.net These molecules, characterized by a 1,2-diphenylethylene core, are integral components of natural products, such as the phytoalexin resveratrol, and synthetic compounds used in medicine and materials science. researchgate.netresearchgate.net The introduction of a nitrile (cyano) group to the stilbene framework creates nitrile-substituted stilbene analogues, a family of compounds with distinct chemical properties and potential applications.

The academic importance of these analogues is largely tied to their diverse pharmacological activities. nih.gov Research has shown that various stilbene derivatives possess anti-microbial, anti-oxidant, anti-inflammatory, and anti-cancer properties. researchgate.netnih.gov The nitrile group, being a potent electron-withdrawing group and a versatile chemical handle, can significantly modify the electronic structure and biological activity of the stilbene scaffold. Furthermore, the stilbene framework is of interest in materials science for creating fluorescent dyes and whitening agents due to its unique photochemical and photophysical properties. researchgate.net The modification of the stilbene core, including the addition of substituents like nitrile groups, is a key strategy in developing novel compounds for medicinal chemistry and materials science. nih.gov

Historical Perspective on the Synthesis and Study of Alpha,Beta-Unsaturated Nitriles

The synthesis of α,β-unsaturated nitriles, the chemical class to which 3,4-Dimethoxy-alpha-phenylcinnamonitrile belongs, has a rich history with methods evolving from classical condensation reactions to modern catalytic processes. Historically, reactions such as the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group (like phenylacetonitrile), have been fundamental. organic-chemistry.org

Over the decades, the synthetic toolkit has expanded significantly to include more efficient and selective methods. The Wittig reaction and its variations became a staple for forming carbon-carbon double bonds with considerable control over stereochemistry. researchgate.netorganic-chemistry.org The advent of transition-metal catalysis revolutionized the field, introducing powerful methods like the Heck reaction, which couples aryl halides with alkenes, and various cross-coupling reactions (e.g., Stille, Negishi). researchgate.netgoogle.com

More recently, olefin metathesis, particularly using ruthenium-based catalysts like Grubbs' catalysts, has emerged as a highly effective method for synthesizing α,β-unsaturated nitriles from simpler olefin precursors. qub.ac.uk Modern synthetic strategies often focus on improving reaction efficiency, reducing byproducts, and employing greener reaction conditions. For instance, one-pot methods combining copper-catalyzed oxidation with a Wittig reaction allow for the synthesis of α,β-unsaturated nitriles directly from alcohols, using air as a sustainable oxidant. organic-chemistry.org

Table 1: Overview of Synthetic Methods for α,β-Unsaturated Nitriles

MethodDescriptionKey Features
Knoevenagel Condensation Reaction of a carbonyl compound with an active methylene compound, catalyzed by a base.Classic, versatile method for C=C bond formation.
Wittig Reaction Reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. organic-chemistry.orgOffers good control over the location of the double bond.
Heck Reaction Palladium-catalyzed coupling of an unsaturated halide with an alkene. google.comA powerful tool for C-C bond formation in complex molecules.
Olefin Cross-Metathesis Reaction between two different alkenes, catalyzed by metal complexes (e.g., Grubbs' catalyst). qub.ac.ukEfficient for creating substituted alkenes from simple precursors. qub.ac.uk
Copper-Catalyzed Oxidation/Wittig A one-pot process that converts alcohols to α,β-unsaturated nitriles. organic-chemistry.orgUtilizes a green oxidant (air or oxygen) and is highly efficient. organic-chemistry.org

Rationale for Comprehensive Academic Investigation of this compound

While extensive literature dedicated solely to this compound is not prominent, a strong rationale for its academic investigation can be constructed from the known properties of its structural components. The compound combines an α-phenylcinnamonitrile core with a 3,4-dimethoxyphenyl group.

The cinnamonitrile (B126248) scaffold is a recognized structure in medicinal chemistry. The dimethoxy substitution pattern is also of significant interest. The presence of methoxy (B1213986) groups can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes. nih.gov Furthermore, O-methylation can protect hydroxyl groups from rapid metabolic degradation, improving the compound's stability. nih.gov The 3,4-dimethoxy motif is found in numerous biologically active molecules and pharmaceutical intermediates, including precursors to the cardiovascular drug Verapamil. patsnap.comgoogle.com

Therefore, the comprehensive academic investigation of this compound is rationalized by the following points:

Exploration of Novel Properties: The unique combination of the bulky phenyl group, the electron-withdrawing nitrile group, and the electron-donating methoxy groups could result in novel electronic, photophysical, or biological properties not observed in simpler analogues.

Potential as a Synthetic Intermediate: As a functionalized molecule, it could serve as a key intermediate in the synthesis of more complex chemical structures, potentially for pharmaceuticals or advanced materials.

Overview of Research Methodologies and Thematic Areas Explored

The research into a compound like this compound would typically involve a multi-faceted approach encompassing synthesis, purification, and structural characterization.

Synthesis and Purification: A likely synthetic route would be a base-catalyzed Knoevenagel condensation between 3,4-dimethoxybenzaldehyde (B141060) and phenylacetonitrile (B145931). The reaction product would then be purified using standard laboratory techniques such as recrystallization or column chromatography to isolate the target compound in high purity.

Structural Characterization: Once synthesized and purified, the definitive structure and properties of the compound would be established using a suite of analytical techniques.

Spectroscopy: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed to confirm the molecular structure, identify functional groups (like the nitrile C≡N stretch in IR), and determine the molecular weight and fragmentation pattern.

Physical Properties: Fundamental physical properties such as melting point and solubility in various solvents would be determined. caymanchem.com

Elemental Analysis: This technique would be used to determine the empirical formula of the compound, confirming its elemental composition (carbon, hydrogen, nitrogen, oxygen). researchgate.net

The primary thematic area of exploration would be to build a comprehensive chemical and physical profile of the molecule. This foundational data is essential before any further investigation into its potential applications in fields like medicinal chemistry or materials science can be undertaken.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-3-(3,4-dimethoxyphenyl)-2-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-19-16-9-8-13(11-17(16)20-2)10-15(12-18)14-6-4-3-5-7-14/h3-11H,1-2H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQFKZSOPMQHDN-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3,4 Dimethoxy Alpha Phenylcinnamonitrile and Its Structural Analogues

Classical Synthetic Pathways and Their Mechanistic Underpinnings

Traditional methods for forming the core α,β-unsaturated nitrile structure have long been established, with the Knoevenagel condensation being a primary example. Alongside this, olefination reactions like the Horner-Wadsworth-Emmons and Wittig reactions provide powerful alternative routes for carbon-carbon double bond formation.

Knoevenagel Condensation: Optimization and Scope

The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, involving the reaction of a carbonyl compound with a molecule containing an active methylene (B1212753) group, catalyzed by a weak base. nih.govsigmaaldrich.cnwikipedia.org For the synthesis of 3,4-Dimethoxy-alpha-phenylcinnamonitrile, this involves the condensation of 3,4-dimethoxybenzaldehyde (B141060) with phenylacetonitrile (B145931).

Mechanism: The reaction proceeds through a well-understood mechanism. organic-chemistry.orgpw.live

Deprotonation: A basic catalyst, typically a primary or secondary amine like piperidine (B6355638) or an ammonium (B1175870) salt like ammonium acetate, removes a proton from the active methylene carbon of phenylacetonitrile. pw.livebhu.ac.in The acidity of this proton is enhanced by the electron-withdrawing effects of both the nitrile (-CN) and phenyl groups.

Nucleophilic Addition: The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde to form a β-hydroxy nitrile intermediate (an aldol-type adduct). sigmaaldrich.cn

Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product, this compound. sigmaaldrich.cn This step is often spontaneous under the reaction conditions.

Optimization and Scope: The reaction's efficiency can be optimized by varying the catalyst, solvent, and reaction conditions. While classic conditions often involve refluxing in solvents like ethanol (B145695) or toluene (B28343) with a catalyst, modern protocols have explored solvent-free conditions and microwave irradiation to shorten reaction times and improve yields. bhu.ac.inresearchgate.net The scope is broad, accommodating a wide variety of substituted benzaldehydes and active methylene compounds. nih.gov

Table 1: Examples of Knoevenagel Condensation for Cinnamonitrile (B126248) Synthesis

AldehydeActive Methylene CompoundCatalyst/ConditionsYieldReference
Benzaldehyde (B42025)MalononitrileAmmonium acetate, Sonication, RTHigh bhu.ac.in
4-MethoxybenzaldehydePhenylacetonitrilePowdered KOH, Solvent-free, RT, 3 minHigh (E/Z mixture) researchgate.net
Various Aromatic AldehydesMalononitrileAmino-functionalized MOF, Ethanol, RT, 5 min>99% Conversion nih.gov
BenzaldehydePhenylsulfonylacetonitrileSolid base catalysts (e.g., MgO)Variable researchgate.net

Horner-Wadsworth-Emmons and Wittig Approaches

The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are powerful olefination methods that provide alternatives to the Knoevenagel condensation for constructing the central C=C bond of the cinnamonitrile scaffold.

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction employs a phosphonate-stabilized carbanion to react with an aldehyde or ketone, typically yielding an E-alkene with high selectivity. wikipedia.orgnrochemistry.com For the target molecule, the synthesis would involve reacting 3,4-dimethoxybenzaldehyde with the carbanion generated from a reagent like diethyl (cyanophenylmethyl)phosphonate.

Key advantages of the HWE reaction over the Wittig reaction include the greater nucleophilicity of the phosphonate (B1237965) carbanion and the easy removal of the water-soluble dialkylphosphate byproduct during workup. wikipedia.orgalfa-chemistry.com The mechanism involves the deprotonation of the phosphonate, nucleophilic addition to the aldehyde to form an oxaphosphetane intermediate, and subsequent elimination to form the alkene. wikipedia.orgnrochemistry.com The reaction generally favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.org

Wittig Reaction: The Wittig reaction utilizes a phosphorus ylide (a phosphonium (B103445) ylide) to convert carbonyl compounds into alkenes. wikipedia.orgmasterorganicchemistry.com The ylide, prepared by treating a phosphonium salt with a strong base, attacks the aldehyde (3,4-dimethoxybenzaldehyde) to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane before eliminating triphenylphosphine (B44618) oxide to give the alkene. masterorganicchemistry.commnstate.edu

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org

Stabilized Ylides (containing electron-withdrawing groups like -CN) are more stable, and the reaction is often reversible. This thermodynamic control typically leads to the formation of the (E)-alkene . organic-chemistry.org

Non-stabilized Ylides (with alkyl substituents) react irreversibly under kinetic control, generally favoring the (Z)-alkene . organic-chemistry.org

For synthesizing this compound, a stabilized ylide would be required, which would be expected to yield the (E)-isomer as the major product.

Table 2: Comparison of HWE and Wittig Reactions for Olefination

FeatureHorner-Wadsworth-Emmons (HWE)Wittig Reaction
ReagentPhosphonate carbanion (e.g., from diethyl phosphonate)Phosphonium ylide (from phosphonium salt)
ReactivityMore nucleophilic, reacts with hindered ketones. alfa-chemistry.comLess reactive, especially stabilized ylides. commonorganicchemistry.com
ByproductWater-soluble phosphate (B84403) salt (easy removal). wikipedia.orgalfa-chemistry.comTriphenylphosphine oxide (often requires chromatography).
Typical StereoselectivityPredominantly (E)-alkene. wikipedia.orgnrochemistry.comDepends on ylide: Stabilized -> (E); Non-stabilized -> (Z). organic-chemistry.org

Alternative Dehydrative Condensation Reactions

Beyond the primary named reactions, other dehydrative methods exist for nitrile synthesis, often proceeding through different intermediates.

A significant alternative route involves the formation and subsequent dehydration of an aldoxime. researchgate.net This two-step process first involves the condensation of an aldehyde, such as 3,4-dimethoxybenzaldehyde, with hydroxylamine (B1172632) (or its salt) to form 3,4-dimethoxybenzaldehyde oxime. nih.govpatsnap.com This intermediate is then subjected to a dehydration reaction using various reagents to yield the corresponding nitrile. nih.govgoogle.com This approach is particularly valuable as it provides a pathway to nitriles without the direct use of highly toxic cyanide reagents in the final stages. nih.govmdpi.com

Another method is the direct dehydration of primary amides. If the corresponding primary amide, 3,4-dimethoxy-alpha-phenylcinnamamide, were available, it could be converted to the target nitrile using a range of modern dehydrating agents, such as PCl₃, P(OPh)₃, or P(NMe₂)₃, under mild conditions. nih.govorganic-chemistry.org

Table 3: Overview of Alternative Dehydrative Syntheses

MethodStarting MaterialsKey IntermediateTypical ReagentsReference
Aldoxime DehydrationAldehyde, HydroxylamineAldoximePhase-transfer catalyst & base; XtalFluor-E; SO₂F₂ patsnap.comgoogle.comorganic-chemistry.org
Primary Amide DehydrationPrimary AmideN/APCl₃/Et₂NH; P(OPh)₃/DBU; (COCl)₂/Et₃N nih.gov
Enzymatic DehydrationAldehyde, HydroxylamineAldoximeAldoxime dehydratase (Oxd) enzyme in water nih.govmdpi.com

Modern and Sustainable Synthetic Strategies

Contemporary synthetic chemistry emphasizes the use of efficient, selective, and sustainable methods. This includes the application of transition-metal catalysis for constructing complex precursors and the development of highly selective reactions to control product stereochemistry.

Transition Metal-Catalyzed Coupling Reactions for Precursor Synthesis

Transition-metal catalysis provides powerful tools for assembling the aromatic precursors required for synthesizing complex cinnamonitriles. The Heck reaction, in particular, is a highly effective method for forming carbon-carbon bonds. organic-chemistry.orgresearchgate.net

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgmisuratau.edu.ly For instance, a substituted aryl halide could be coupled with acrylonitrile (B1666552) to directly form a cinnamonitrile scaffold. This strategy allows for the modular construction of complex aromatic systems that would be difficult to assemble otherwise. These reactions are known for their functional group tolerance and have become a cornerstone of modern organic synthesis. researchgate.net

Table 4: Examples of Precursor Synthesis via Transition Metal-Catalysis

Reaction TypeCoupling PartnersCatalyst System (Typical)Product TypeReference
Heck ReactionAryl Halide + Alkene (e.g., Acrylonitrile)Pd(OAc)₂, PPh₃, Base (e.g., Et₃N)Cinnamonitrile derivative misuratau.edu.ly
Suzuki CouplingAryl Boronic Acid + Aryl HalidePd(PPh₃)₄, Base (e.g., K₂CO₃)Biaryl precursor researchgate.net
Stille CouplingOrganostannane + Aryl HalidePdCl₂(PPh₃)₂Biaryl precursor researchgate.net

Chemo-, Regio-, and Stereoselective Synthesis of this compound and its Derivatives

Controlling the selectivity of a reaction is paramount for producing a single, desired isomer. For this compound, the primary challenge is controlling the stereochemistry of the C=C double bond, leading to either the (E) or (Z) isomer.

Stereoselectivity: The Horner-Wadsworth-Emmons reaction is particularly notable for its tunable stereoselectivity.

(E)-Selectivity: Standard HWE conditions (e.g., NaH in THF) with stabilized phosphonates, such as those bearing a nitrile group, strongly favor the formation of the thermodynamically stable (E)-alkene. wikipedia.orgnrochemistry.com Using bulky aldehydes and higher reaction temperatures can further enhance E-selectivity. wikipedia.org

(Z)-Selectivity: The Still-Gennari modification provides a powerful method for obtaining (Z)-alkenes. nrochemistry.comyoutube.com This protocol uses phosphonates with electron-withdrawing ester groups (e.g., trifluoroethyl) in combination with strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) and a crown ether (18-crown-6) in THF at low temperatures. wikipedia.orgyoutube.com These conditions accelerate the elimination step, kinetically trapping the Z-isomer. youtube.com

In the Wittig reaction , stereocontrol is achieved by selecting the appropriate ylide. As the ylide required for synthesizing the target molecule is stabilized by the nitrile group, it would predominantly yield the (E)-isomer under standard conditions. organic-chemistry.org Achieving high Z-selectivity would require using an unstabilized ylide, which is not directly applicable for this specific target.

Table 5: Stereoselective Methods for α,β-Unsaturated Nitrile Synthesis

MethodKey Reagents/ConditionsPredominant IsomerMechanistic RationaleReference
Standard HWETriethyl phosphonoacetate, NaH, THF(E)Thermodynamic control, formation of most stable alkene. wikipedia.orgnrochemistry.com
Still-Gennari HWEBis(trifluoroethyl)phosphonate, KHMDS, 18-crown-6, -78 °C(Z)Kinetic control, rapid elimination from erythro intermediate. wikipedia.orgyoutube.com
Wittig (Stabilized Ylide)Ylide with -CN group, salt-free conditions(E)Thermodynamic control due to reversible initial addition. wikipedia.orgorganic-chemistry.org
HWE (Aryl Phosphonate)(o-tBuC₆H₄O)₂P(O)CH₂CN, t-BuOK(Z)Steric influence of bulky phosphonate reagent. researchgate.net

Green Chemistry Principles in Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern organic chemistry. For the synthesis of this compound and related compounds, several green chemistry approaches have been explored to minimize waste, avoid hazardous reagents, and improve energy efficiency.

Solvent-Free and Aqueous Media Syntheses

The Knoevenagel condensation, a cornerstone reaction for the synthesis of cinnamonitriles, has been adapted to solvent-free conditions, often yielding quantitative results without the need for purification. google.com This approach is not only environmentally friendly but also atom-economical. google.com For instance, the condensation of aromatic aldehydes with active methylene compounds like phenylacetonitrile can be performed by simply mixing the neat reactants, sometimes with grinding. google.com

Aqueous synthesis represents another significant advancement in green chemistry. The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. While direct aqueous synthesis of highly nonpolar compounds like this compound can be challenging, the use of phase-transfer catalysts or surfactants can facilitate the reaction between the water-insoluble organic reactants. Research has shown that Knoevenagel condensations can be efficiently carried out in aqueous media, sometimes even without the need for a catalyst, although the applicability to tetrasubstituted cinnamonitriles requires further investigation. nih.gov

Organocatalytic and Biocatalytic Approaches

Organocatalysis has emerged as a powerful tool in green synthesis, offering an alternative to potentially toxic and expensive metal catalysts. beilstein-journals.org For the Knoevenagel condensation, various organocatalysts have been successfully employed. Naturally occurring cinchona alkaloids, such as quinine, have been shown to catalyze the reaction between aromatic aldehydes and active methylene compounds efficiently at room temperature under solvent-free conditions. beilstein-journals.org These catalysts can often be recovered and reused, adding to the sustainability of the process. beilstein-journals.org Another green approach involves the use of carbamic acid ammonium salts, which are stable, easily removable, and facilitate the reaction at room temperature without the need for complex workup procedures. acs.org

Biocatalysis offers a highly selective and environmentally friendly route to nitrile-containing compounds. nih.govmdpi.comnih.gov Enzymes like nitrile hydratases and nitrilases can operate under mild conditions and in aqueous media, providing high chemo-, regio-, and enantioselectivity. google.com While direct enzymatic synthesis of this compound has not been extensively reported, the use of biocatalysts in the synthesis of chiral precursors or in the transformation of related nitrile compounds holds significant promise. nih.govgoogle.com For example, nitrile hydratases are used industrially to convert nitriles to their corresponding amides. google.com

Catalyst TypeCatalyst ExampleReaction ConditionsAdvantages
Organocatalyst QuinineRoom temperature, solvent-freeRecoverable, recyclable, mild conditions beilstein-journals.org
Organocatalyst Carbamic acid ammonium saltsRoom temperature, solvent-freeEasily removable, no complex workup acs.org
Biocatalyst Nitrile HydrataseAqueous media, mild temperatureHigh selectivity, environmentally friendly google.com
Biocatalyst NitrilaseAqueous media, mild temperatureHigh selectivity, green synthesis google.com
Microwave-Assisted and Sonochemical Syntheses

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, increase yields, and enhance product purity in a variety of organic transformations, including the synthesis of cinnamonitrile derivatives. nih.govnih.govorganic-chemistry.orgrsc.orgrsc.org The rapid and efficient heating provided by microwave irradiation can accelerate the Knoevenagel condensation, often leading to cleaner reactions with fewer side products. nih.govnih.govorganic-chemistry.orgrsc.orgrsc.org This technique is particularly advantageous for the synthesis of sterically hindered tetrasubstituted alkenes.

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source for promoting synthesis. researchgate.netresearchgate.net The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. sigmaaldrich.com Sonochemical methods have been successfully applied to the synthesis of α,β-unsaturated nitriles, often in shorter reaction times and with higher yields compared to conventional methods. chemicalbook.comyoutube.com The use of ultrasound in conjunction with catalysts can further enhance reaction efficiency. nih.gov

Energy SourceReactionKey Advantages
Microwave Irradiation Knoevenagel CondensationReduced reaction times, increased yields, higher purity nih.govnih.govorganic-chemistry.orgrsc.orgrsc.org
Ultrasound Synthesis of α,β-unsaturated nitrilesShorter reaction times, higher yields, enhanced reactivity researchgate.netresearchgate.netchemicalbook.comyoutube.com
Continuous Flow Chemistry Applications

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and facile scalability. beilstein-journals.orgresearchgate.netnih.govazolifesciences.com This technology is well-suited for the synthesis of fine chemicals and active pharmaceutical ingredients. The Knoevenagel condensation has been successfully implemented in continuous flow reactors, allowing for precise control over reaction parameters and leading to higher productivity. youtube.com While specific applications to the synthesis of this compound are still emerging, the principles of flow chemistry are readily applicable to its production, potentially enabling a more efficient and reproducible manufacturing process. beilstein-journals.orgresearchgate.netnih.govazolifesciences.com

Retrosynthetic Analysis and Design of Novel Routes to this compound

Retrosynthetic analysis is a powerful strategy for devising synthetic routes to complex target molecules. youtube.comwikipedia.org For this compound, a key disconnection lies at the carbon-carbon double bond, suggesting a Knoevenagel-type condensation as the final bond-forming step.

Retrosynthetic Disconnection:

This analysis points to 3,4-dimethoxybenzaldehyde (veratraldehyde) and phenylacetonitrile as the primary starting materials. chemicalbook.comchemicalbook.comresearchgate.netgoogleapis.com Veratraldehyde can be synthesized from vanillin (B372448) through methylation. researchgate.netgoogleapis.com Phenylacetonitrile can be prepared from benzyl (B1604629) chloride and an alkali metal cyanide. google.com A patent describes an improved process for preparing dialkoxy phenylacetonitriles, such as 3,4-dimethoxyphenylacetonitrile, from the corresponding benzyl chloride. google.comnih.gov

Alternative retrosynthetic strategies could involve the construction of the tetrasubstituted alkene framework through other modern synthetic methods, such as palladium-catalyzed cross-coupling reactions. researchgate.net For instance, a disconnection could be made between one of the aryl groups and the alkene, leading to a trisubstituted vinyl halide or triflate and an arylboronic acid (Suzuki coupling) or other organometallic reagent.

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and studying metabolic pathways. nih.goviaea.orgresearchgate.netosti.gov The synthesis of isotopically labeled this compound can provide insights into the mechanism of its formation and its potential biological transformations.

For instance, labeling the nitrile carbon with ¹³C or ¹⁴C can be achieved by using a labeled cyanide source, such as K¹³CN or K¹⁴CN, in the reaction to form the phenylacetonitrile precursor. researchgate.net This would allow for tracking the nitrile group through subsequent reactions.

Deuterium labeling can be introduced at various positions on the aromatic rings or the vinylic position. For example, using deuterated starting materials like deuterated veratraldehyde or phenylacetonitrile would result in a labeled final product. Such labeling can be useful in kinetic isotope effect studies to determine the rate-determining step of a reaction.

IsotopeLabeling PositionSynthetic PrecursorApplication
¹³C or ¹⁴C Nitrile CarbonLabeled PhenylacetonitrileMechanistic studies, metabolic tracking researchgate.net
²H (Deuterium) Aromatic RingsDeuterated Veratraldehyde or PhenylacetonitrileKinetic isotope effect studies

Chemical Reactivity and Transformation Chemistry of 3,4 Dimethoxy Alpha Phenylcinnamonitrile

Reactions of the Nitrile Functional Group

The nitrile group (–C≡N) is a versatile functional group that can undergo a variety of transformations. Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilic character of the nitrogen atom, as well as the ability of the triple bond to participate in addition and cycloaddition reactions.

Nucleophilic Addition Reactions to the Nitrile Triple Bond

Nucleophilic addition to the carbon-nitrogen triple bond is a fundamental reaction of nitriles. The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reaction typically leads to the formation of an intermediate imine anion, which can be further transformed depending on the reaction conditions and the nature of the nucleophile. libretexts.org

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the nitrile carbon. ucalgary.cachemistrysteps.comquimicaorganica.org This reaction is a common method for the synthesis of ketones. The initial addition of the organometallic reagent forms a stable imine salt. This salt is then hydrolyzed in an aqueous acidic workup to yield a ketone. libretexts.org The intermediate imine salt is generally stable and does not react further with the organometallic reagent, thus preventing the formation of tertiary alcohols. chemistrysteps.com

Table 1: Plausible Nucleophilic Addition Reactions to the Nitrile Group

Reagent Product after Hydrolysis General Conditions
Grignard Reagent (e.g., CH₃MgBr) 1-(3,4-Dimethoxyphenyl)-1-phenylpropan-2-one Anhydrous ether or THF, followed by aqueous acid workup

Reductions and Partial Hydrolyses of the Nitrile Group

The nitrile group can be reduced to a primary amine or partially hydrolyzed to an amide, and further to a carboxylic acid. The outcome of the reaction is dependent on the reagents and conditions employed.

Reduction: Catalytic hydrogenation or reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine. libretexts.org The reduction with LiAlH₄ proceeds via the formation of an intermediate imine anion, which is further reduced to the amine. libretexts.org Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can achieve partial reduction to an aldehyde after hydrolysis of the intermediate imine.

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heating. chemguide.co.ukchemistrysteps.com The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions. chemguide.co.ukorganicchemistrytutor.com In acidic hydrolysis, the nitrile is protonated, which enhances its electrophilicity towards a weak nucleophile like water. libretexts.orgpressbooks.pub Basic hydrolysis involves the direct attack of a strong nucleophile, such as hydroxide, on the nitrile carbon. libretexts.orgchemistrysteps.com

Table 2: Potential Reduction and Hydrolysis Products of the Nitrile Group

Reaction Reagent Product General Conditions
Full Reduction LiAlH₄, then H₂O 2-(3,4-Dimethoxyphenyl)-2-phenyl-ethylamine Anhydrous ether or THF, reflux
Partial Reduction DIBAL-H, then H₂O 2-(3,4-Dimethoxyphenyl)-2-phenyl-acetaldehyde Toluene (B28343), low temperature
Acid Hydrolysis H₃O⁺, heat 3,4-Dimethoxy-alpha-phenylacetic acid Aqueous acid (e.g., HCl, H₂SO₄), reflux

Cycloaddition Reactions Involving the Nitrile

The carbon-nitrogen triple bond of nitriles can participate as a dipolarophile in cycloaddition reactions, particularly with 1,3-dipoles like nitrile oxides, to form five-membered heterocyclic rings. nih.govnih.gov These reactions are valuable for the synthesis of various heterocyclic compounds. For instance, the [3+2] cycloaddition of a nitrile with a nitrile oxide would yield an oxadiazole ring. The reactivity in such cycloadditions can be influenced by the electronic nature of the substituents on the nitrile.

Reactivity of the Alpha,Beta-Unsaturated System (Cinnamonitrile Moiety)

The cinnamonitrile (B126248) moiety features an α,β-unsaturated system where the carbon-carbon double bond is conjugated with the nitrile group. This conjugation creates a system with multiple electrophilic sites, primarily the β-carbon and the nitrile carbon, making it susceptible to both electrophilic and nucleophilic attacks.

Electrophilic Addition Reactions Across the Alkene

The carbon-carbon double bond in the cinnamonitrile framework can undergo electrophilic addition reactions. wikipedia.orgchemguide.co.uklibretexts.org In this type of reaction, an electrophile is attracted to the electron-rich π-bond of the alkene. The presence of the electron-donating 3,4-dimethoxy groups on the phenyl ring increases the electron density of the double bond, thereby activating it towards electrophilic attack. msu.edu The reaction typically proceeds through a carbocation intermediate. The regioselectivity of the addition is governed by the stability of this intermediate, with the more stable carbocation being preferentially formed (Markovnikov's rule). libretexts.org

Table 3: Predicted Products of Electrophilic Addition to the Alkene

Reagent Expected Major Product Reaction Type
HBr 3-Bromo-2-(3,4-dimethoxyphenyl)-3-phenylpropanenitrile Hydrohalogenation
Br₂ 2,3-Dibromo-2-(3,4-dimethoxyphenyl)-3-phenylpropanenitrile Halogenation

Nucleophilic Addition Reactions (Michael-type Additions)

The β-carbon of the α,β-unsaturated nitrile is electrophilic due to the electron-withdrawing nature of the conjugated nitrile group. This allows for nucleophilic conjugate addition, commonly known as the Michael addition. masterorganicchemistry.comwikipedia.org A wide range of nucleophiles, including enolates, amines, and thiols, can add to the β-position. wikipedia.org This reaction is a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-donating 3,4-dimethoxyphenyl group at the β-position may slightly decrease the electrophilicity of the β-carbon, but the strong electron-withdrawing effect of the nitrile group still facilitates this reaction. The steric bulk of the alpha-phenyl group and the β-(3,4-dimethoxyphenyl) group will also influence the approach of the nucleophile.

The conjugate reduction of α,β-unsaturated nitriles to the corresponding saturated nitriles can also be considered a type of Michael addition, where a hydride acts as the nucleophile. rsc.orgrsc.org This can be achieved using various reducing agents, including catalytic systems. rsc.org

Table 4: Examples of Michael Addition Reactions

Nucleophile (Michael Donor) Expected Product General Conditions
Diethyl malonate/NaOEt Diethyl 2-(1-(3,4-dimethoxyphenyl)-2-cyano-2-phenylethyl)malonate Basic conditions
Thiophenol/Base 3-(Phenylthio)-2-(3,4-dimethoxyphenyl)-3-phenylpropanenitrile Basic conditions
Ammonia 3-Amino-2-(3,4-dimethoxyphenyl)-3-phenylpropanenitrile Alcoholic ammonia

Pericyclic Reactions and Cycloadditions (e.g., Diels-Alder)

Pericyclic reactions are a class of concerted chemical reactions involving a cyclic transition state. ebsco.commsu.edu The most well-known of these is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, typically an alkene, to form a cyclohexene (B86901) ring. masterorganicchemistry.comwikipedia.org

The 3,4-dimethoxy-alpha-phenylcinnamonitrile molecule contains an activated alkene, which can potentially act as a dienophile. The electron-withdrawing nature of the adjacent cyano and phenyl groups enhances its reactivity in this regard. For the Diels-Alder reaction to proceed efficiently, the dienophile should be electron-poor, a condition met by this compound. masterorganicchemistry.com It can react with electron-rich dienes to yield highly functionalized cyclic adducts. The reaction is generally thermally allowed and proceeds in a concerted fashion, often with high stereospecificity. ebsco.commsu.eduwikipedia.org

While specific studies on the Diels-Alder reactions of this compound are not extensively documented, the reactivity of similar α,β-unsaturated nitriles suggests its potential. For instance, α-activated dienophiles are known to participate in Lewis acid-catalyzed Diels-Alder reactions, which can enhance both the rate and selectivity of the cycloaddition. nih.gov The use of Lewis acids like SnCl₄ or AlCl₃ can promote the reaction with various dienes, leading to complex polycyclic structures. nih.govmdpi.com This approach has been utilized in the synthesis of natural product-like scaffolds from related α-pyrone and terpenoquinone systems. nih.gov

Transformations Involving the Aromatic Moieties (Phenyl and Dimethoxy-Phenyl)

The two aromatic rings in this compound exhibit different reactivities due to the influence of their substituents. The dimethoxy-phenyl ring is electron-rich and thus highly activated towards electrophilic attack, while the unsubstituted phenyl ring is less reactive.

Aromatic Electrophilic Substitution Reactions

Aromatic electrophilic substitution (EAS) is a fundamental reaction type for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The reaction proceeds via a two-step mechanism: initial attack of the electrophile by the aromatic π-system to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The 3,4-dimethoxyphenyl group, also known as a veratryl group, strongly directs incoming electrophiles to the positions ortho and para to the methoxy (B1213986) groups. Given that the position para to the 3-methoxy group is already substituted, electrophilic attack is expected to occur predominantly at the C-2, C-5, or C-6 positions of this ring. Common EAS reactions include nitration (using nitric and sulfuric acid), halogenation (using Br₂ with a Lewis acid like FeBr₃), and Friedel-Crafts alkylation or acylation. youtube.com The high electron density of the dimethoxy-phenyl ring facilitates these reactions, often under milder conditions than those required for unsubstituted benzene.

Metalation and Cross-Coupling Reactions at Aromatic Positions

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of substituted aromatic rings. However, for the dimethoxy-phenyl group, electrophilic substitution is often more facile. Metalation, if required, would likely be directed by the methoxy groups.

More synthetically valuable are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net To perform such a reaction on one of the aromatic rings, it would first need to be functionalized with a halide (e.g., bromine or iodine) or converted to a triflate. For example, electrophilic bromination of the activated dimethoxy-phenyl ring would provide a substrate for subsequent Suzuki-Miyaura coupling with a variety of boronic acids. researchgate.net This would allow for the introduction of new aryl or alkyl groups, significantly expanding the molecular complexity. Similarly, the Sonogashira coupling could be employed to introduce alkyne functionalities if an aryl halide derivative is prepared. soton.ac.uk

Demethylation and Functionalization of Methoxy Groups

The methoxy groups on the veratryl moiety can be cleaved to reveal the corresponding catecholic hydroxyl groups. This demethylation is a common transformation and can be achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting 3,4-dihydroxyphenyl derivative can then serve as a precursor for further functionalization. For instance, the hydroxyl groups can be re-alkylated, acylated, or used as ligands for metal complexes. The synthesis of related N-alkyl derivatives of α-phenyl-β-(3,4-dihydroxy)-phenethylamines has been reported, highlighting the utility of this demethylation strategy. nih.gov

Oxidative and Reductive Transformations of the Entire Molecule

The multiple functional groups within this compound allow for a range of oxidative and reductive transformations.

Reduction: The nitrile group can be reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), yielding a phenethylamine (B48288) derivative. The production of 3,4-dimethoxyphenethylamine (B193588) from related precursors often involves catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon. google.com The carbon-carbon double bond can also be reduced, either concurrently with the nitrile or selectively under specific conditions (e.g., using H₂ with a Pd/C catalyst at lower pressures). This would lead to the corresponding saturated cinnamonitrile or phenethylamine derivative.

Oxidation: Oxidative cleavage of the carbon-carbon double bond can be achieved using strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or with reagents like potassium permanganate (B83412) (KMnO₄). This would break the molecule into fragments, yielding substituted benzaldehyde (B42025) and other carbonyl compounds.

Derivatization Strategies for Expanding Molecular Diversity from this compound

The core structure of this compound is a versatile template for generating a library of diverse molecules. The key functional handles for derivatization are the nitrile group, the alkene, and the aromatic rings.

A summary of potential derivatization strategies is presented in the table below:

Functional GroupReaction TypeReagentsPotential Products
Nitrile HydrolysisH₃O⁺, heatCarboxylic acid
ReductionLiAlH₄ or H₂/CatalystPrimary amine
Addition of Grignard reagentsRMgX, then H₃O⁺Ketones
Alkene DihydroxylationOsO₄, NMODiol
Epoxidationm-CPBAEpoxide
HalogenationBr₂Dibromo-adduct
Dimethoxy-phenyl Ring DemethylationBBr₃ or HBrCatechol (3,4-dihydroxy)
NitrationHNO₃, H₂SO₄Nitro-derivatives
HalogenationNBS or Br₂/FeBr₃Bromo-derivatives for cross-coupling
Combined Transformations Reduction of Nitrile & AlkeneHigh pressure H₂/CatalystSaturated phenethylamine

By combining these transformations, a wide array of novel compounds can be synthesized. For example, reduction of the nitrile followed by N-alkylation or N-acylation can produce a variety of phenethylamine analogs. The catechol derivative obtained from demethylation can be used to synthesize analogs with modified substitution patterns on the aromatic ring, similar to the reported synthesis of various 3',4'-dimethoxy-α-pyrrolidinopentiophenone analogs. wikipedia.orgcaymanchem.comebi.ac.ukglpbio.com

Mechanistic Investigations and Kinetic Studies of 3,4 Dimethoxy Alpha Phenylcinnamonitrile Reactions

Elucidation of Reaction Pathways and Energy Profiles

The formation of 3,4-Dimethoxy-alpha-phenylcinnamonitrile proceeds via the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org The primary reaction pathway can be delineated into several key steps:

Deprotonation: A basic catalyst abstracts a proton from the alpha-carbon of phenylacetonitrile (B145931), which is rendered acidic by the electron-withdrawing nitrile group. This results in the formation of a resonance-stabilized carbanion (enolate). The choice of base is crucial; a mild base is generally preferred to prevent the self-condensation of the aldehyde. wikipedia.org

Nucleophilic Addition: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde (B141060). This step leads to the formation of a tetrahedral intermediate, a β-hydroxy nitrile (an aldol-type adduct).

Dehydration: The β-hydroxy nitrile intermediate readily undergoes dehydration (elimination of a water molecule) to form the more stable, conjugated α,β-unsaturated nitrile, which is this compound. This step is often spontaneous or facilitated by the reaction conditions.

The energy profile of this reaction is characterized by a series of activation barriers corresponding to each step. The initial deprotonation and subsequent nucleophilic attack are typically the rate-determining steps. The final dehydration step is usually energetically favorable due to the formation of a highly conjugated system, which lends stability to the final product.

Identification and Characterization of Reaction Intermediates

The primary intermediates in the reaction leading to this compound are the phenylacetonitrile carbanion and the β-hydroxy nitrile adduct.

Phenylacetonitrile Carbanion: This intermediate is a resonance-stabilized species where the negative charge is delocalized between the alpha-carbon and the nitrogen atom of the nitrile group. Its formation is a prerequisite for the carbon-carbon bond formation.

β-Hydroxy Nitrile Adduct: This aldol-type intermediate is formed following the nucleophilic attack of the carbanion on the aldehyde. While its isolation can be challenging due to its propensity to dehydrate, its existence is a cornerstone of the Knoevenagel condensation mechanism.

In some related reactions of cinnamonitriles, further intermediates can be observed. For instance, in reactions with active methylene (B1212753) reagents, initial Michael addition products can be formed, which then cyclize to form various heterocyclic compounds. researchgate.net

Transition State Analysis and Free Energy Barrier Determination

A detailed transition state analysis for the formation of this compound would necessitate computational chemistry studies. Such analyses would model the geometry and energy of the transition states for both the nucleophilic addition and the subsequent dehydration. The transition state for the carbon-carbon bond formation would involve the approach of the phenylacetonitrile carbanion to the carbonyl carbon of 3,4-dimethoxybenzaldehyde.

The free energy barrier for the reaction is influenced by several factors, including the strength of the base, the polarity of the solvent, and the electronic nature of the substituents on both the aldehyde and the nitrile. Electron-donating groups on the benzaldehyde (B42025), such as the methoxy (B1213986) groups in 3,4-dimethoxybenzaldehyde, can slightly decrease the electrophilicity of the carbonyl carbon, potentially increasing the activation barrier for the nucleophilic attack. Conversely, the electron-withdrawing nature of the nitrile group in phenylacetonitrile is crucial for facilitating the initial deprotonation.

Kinetic Studies: Reaction Order, Rate Constants, and Activation Parameters

The rate of reaction is highly dependent on the reaction conditions. For instance, the use of microwave irradiation has been shown to significantly accelerate Knoevenagel condensations, leading to higher yields in shorter reaction times. arkat-usa.org

Below is a table illustrating typical reaction conditions and catalysts used in Knoevenagel condensations, which would be applicable to the synthesis of this compound.

CatalystSolventTemperature (°C)Reaction TimeYield (%)
Piperidine (B6355638)Ethanol (B145695)Reflux2-4 hHigh
Ammonium (B1175870) AcetateToluene (B28343)Reflux3-6 hGood
KF-Al2O3None (Solvent-free)Room Temp15-60 min73-97
Basic AluminaNone (Solvent-free)Microwave2-5 minHigh

This table represents typical data for Knoevenagel condensations and is not specific to this compound.

Solvent Effects and Catalysis in Reaction Mechanisms

The choice of solvent can significantly influence the rate and outcome of the Knoevenagel condensation. Polar protic solvents can stabilize the intermediates and transition states, but may also solvate the base, reducing its activity. Aprotic solvents are also commonly used. In recent years, there has been a shift towards greener synthesis, with many Knoevenagel condensations being carried out in water or under solvent-free conditions. acgpubs.orgbohrium.com Solvent-free reactions, often facilitated by grinding or microwave irradiation, can be more efficient and environmentally friendly. bohrium.comresearchgate.net

Catalysis is central to the Knoevenagel condensation. While traditionally carried out with basic catalysts like amines (e.g., piperidine) or ammonium salts, a wide range of catalysts have been developed to improve efficiency and selectivity. sigmaaldrich.com These include:

Homogeneous Catalysts: Amines, ammonium salts, and organocatalysts. nih.gov

Heterogeneous Catalysts: Basic alumina, zeolites, and functionalized silica. These offer the advantage of easy separation and reusability. arkat-usa.org

Green Catalysts: Agro-waste extracts and ionic liquids have been explored as environmentally benign catalysts. acgpubs.org

The catalyst not only facilitates the initial deprotonation but can also play a role in the subsequent steps of the reaction. For example, some catalysts may also act as Lewis acids to activate the carbonyl group of the aldehyde.

Spectroscopic Characterization for Structural Elucidation of 3,4 Dimethoxy Alpha Phenylcinnamonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR and ¹³C NMR Chemical Shift Assignments

For 3,4-Dimethoxy-alpha-phenylcinnamonitrile, ¹H NMR spectroscopy would be expected to show distinct signals for the protons on the two aromatic rings and the two methoxy (B1213986) groups. The integration of these signals would correspond to the number of protons in each unique chemical environment. The chemical shifts (δ), reported in parts per million (ppm), would be influenced by the electron-donating methoxy groups and the electron-withdrawing nitrile group.

¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule. researchgate.net The carbon atoms of the methoxy groups, the aromatic rings, the nitrile group, and the olefinic bond would all resonate at characteristic chemical shifts. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between methyl (CH3), methylene (B1212753) (CH2), methine (CH), and quaternary carbons. uvic.ca

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To establish the precise connectivity of atoms, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would identify proton-proton (¹H-¹H) couplings within the same spin system, for instance, between adjacent protons on the phenyl and dimethoxy-substituted phenyl rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon. sdsu.edumdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing longer-range connectivity (typically 2-3 bonds). youtube.com It would show correlations between protons and carbons that are not directly bonded, for example, from the methoxy protons to their attached aromatic carbon and the adjacent carbons. This would be key in confirming the substitution pattern on the aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms. It would be particularly useful in determining the stereochemistry around the carbon-carbon double bond (E/Z isomerism) by observing through-space interactions between protons on the phenyl ring and the dimethoxy-phenyl ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrations

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, key expected vibrations would include:

A sharp, intense band around 2220 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration.

Bands in the 1600-1450 cm⁻¹ region due to C=C stretching vibrations within the aromatic rings and the alkene backbone.

C-H stretching vibrations for the aromatic and methoxy groups, typically appearing around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.

Strong C-O stretching bands for the methoxy groups, expected in the 1260-1020 cm⁻¹ region.

While general principles of IR spectroscopy are well-established, specific spectral data for this compound are not available in the searched literature. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended conjugated system of this compound, which includes the two phenyl rings, the double bond, and the nitrile group, would be expected to absorb UV light. The wavelength of maximum absorbance (λmax) would provide insight into the extent of conjugation. The presence of the electron-donating dimethoxy groups would likely cause a bathochromic (red) shift to a longer wavelength compared to the unsubstituted α-phenylcinnamonitrile.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. nih.gov For C17H15NO2, the theoretical exact mass could be calculated and compared to the experimental value to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum would provide structural information. Expected fragmentation could involve the loss of methoxy groups (·OCH3), a methyl radical (·CH3) from a methoxy group, or cleavage at various points along the molecular backbone.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive three-dimensional structural information. This technique would unambiguously determine the molecular conformation in the solid state, including the stereochemistry (E/Z configuration) of the double bond, the torsion angles between the phenyl rings and the alkene plane, and the bond lengths and angles. Furthermore, it would reveal how the molecules pack together in the crystal lattice, detailing any intermolecular interactions such as π-stacking or hydrogen bonding. No published crystal structure for this compound was found in the course of this research.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration (if chiral analogues are considered)

While this compound itself is an achiral molecule due to the absence of a stereogenic center, the introduction of a chiral center would necessitate the use of chiroptical spectroscopic methods to characterize its stereoisomers. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable tools for determining the enantiomeric purity and absolute configuration of chiral molecules.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. chromatographytoday.com Enantiomers, being non-superimposable mirror images, interact differently with circularly polarized light, resulting in CD spectra that are equal in magnitude but opposite in sign. chromatographytoday.com This property is fundamental for both qualitative and quantitative analysis of enantiomeric mixtures.

The determination of enantiomeric excess (% ee) can be achieved by comparing the CD signal of a sample of unknown composition to that of a pure enantiomer. Modern CD spectrophotometers often measure both the CD and UV absorption simultaneously, which allows for the calculation of the anisotropy factor (g-factor). nih.govnih.gov This value is concentration-independent, offering a robust method for purity determination. nih.gov The relationship between the CD signal intensity and the enantiomeric excess is typically linear, allowing for the creation of calibration curves to determine the composition of unknown mixtures with high accuracy. rsc.org For instance, a racemic mixture, containing equal amounts of both enantiomers, will be CD silent as the opposing signals cancel each other out. chromatographytoday.com

Optical Rotatory Dispersion (ORD) complements CD spectroscopy by measuring the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, known as a Cotton effect curve, is characteristic of a chiral compound and its stereochemistry. The sign and shape of the Cotton effect can be correlated with the absolute configuration of the molecule.

For chiral analogues of this compound, determining the absolute configuration (i.e., the R or S designation at the chiral center) is a critical aspect of their complete structural elucidation. libretexts.org This can be accomplished by comparing the experimentally obtained CD or ORD spectra with those predicted by theoretical calculations, such as time-dependent density functional theory (TD-DFT). Furthermore, the use of chiral derivatizing agents can aid in the determination of absolute configuration via spectroscopic methods like NMR. frontiersin.orgmdpi.com

In a hypothetical scenario where a chiral analogue of this compound has been synthesized, chiroptical analysis would proceed as follows:

Separation and Isolation : The enantiomers would first be separated using a chiral chromatography technique.

CD and ORD Measurement : The CD and ORD spectra of each isolated enantiomer would be recorded.

Enantiomeric Purity Determination : The enantiomeric excess of any mixture could be determined by measuring its CD signal and comparing it to the signal of a pure enantiomer standard, as illustrated in the hypothetical data in Table 1.

Absolute Configuration Assignment : The absolute configuration would be assigned by comparing the experimental CD spectrum with theoretically calculated spectra for the R and S enantiomers.

The following interactive table illustrates how CD spectroscopy could be used to determine the enantiomeric purity of a hypothetical chiral analogue of this compound.

Table 1: Illustrative CD Data for the Determination of Enantiomeric Excess of a Chiral Analogue of this compound

SampleEnantiomeric Excess (% ee) of (R)-enantiomerMolar Ellipticity [θ] at λmax (deg·cm²/dmol)
Pure (R)-enantiomer100%+50
Pure (S)-enantiomer0%-50
Racemic Mixture50%0
Sample A90%+40
Sample B75%+25
Sample C25%-25

Theoretical and Computational Chemistry Studies on 3,4 Dimethoxy Alpha Phenylcinnamonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

No specific studies employing Density Functional Theory (DFT) or other quantum chemical methods on 3,4-Dimethoxy-alpha-phenylcinnamonitrile were identified. Such studies would be invaluable for understanding its fundamental electronic properties.

Electronic Structure Analysis: Molecular Orbitals (HOMO/LUMO), Electrostatic Potential Maps

There is no available data from electronic structure analyses for this compound. Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and electrostatic potential maps, which are crucial for predicting reactivity and intermolecular interactions, has not been reported in the literature for this compound.

Reactivity Descriptors: Fukui Functions, Local Ionization Potentials

Detailed reactivity descriptors such as Fukui functions and local ionization potentials, which pinpoint the most reactive sites within the molecule, have not been computationally determined for this compound in any accessible research.

Spectroscopic Property Prediction (NMR, UV-Vis, IR)

While computational methods are frequently used to predict spectroscopic data to aid in experimental characterization, no studies were found that report the predicted Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), or Infrared (IR) spectra of this compound.

Conformational Analysis and Potential Energy Surfaces

A detailed conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and rotational barriers, has not been published. This information is essential for understanding its three-dimensional structure and flexibility.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

No molecular dynamics (MD) simulation studies for this compound are available. MD simulations would provide insight into the dynamic behavior of the molecule over time and its interactions with various solvents, which is critical for understanding its behavior in different chemical environments.

Computational Modeling of Reaction Mechanisms and Transition States

There is a lack of published research on the computational modeling of reaction mechanisms involving this compound. Such studies, which often involve locating transition states, are fundamental to predicting reaction outcomes and understanding synthetic pathways.

Prediction of Non-Covalent Interactions and Supramolecular Assembly

Due to the absence of direct crystallographic or extensive computational studies specifically on this compound, its non-covalent interactions and supramolecular assembly can be predicted by analyzing its constituent functional groups and drawing parallels with computationally and crystallographically characterized analogous compounds. The molecule's structure, featuring a dimethoxy-substituted phenyl ring, a nitrile group, and another phenyl ring, suggests a rich variety of potential non-covalent interactions that are crucial in dictating its solid-state packing and supramolecular architecture.

Theoretical studies on related dimethoxybenzene derivatives have highlighted the significance of various intermolecular forces. nih.govnih.gov Density Functional Theory (DFT) calculations, particularly using hybrid functionals like B3LYP, have been effective in predicting the electronic properties and non-covalent interactions of such systems. nih.govnih.gov For instance, the presence of methoxy (B1213986) groups introduces the potential for C-H···O hydrogen bonds, where the oxygen atoms act as hydrogen bond acceptors. nih.gov Hirshfeld surface analysis on dimethoxybenzene derivatives has confirmed the prevalence of these interactions, which, along with van der Waals forces, stabilize the crystal structures. nih.gov

The cinnamonitrile (B126248) moiety introduces other key interaction sites. The nitrile group is a known participant in non-covalent interactions, capable of acting as a hydrogen bond acceptor. nih.gov Furthermore, studies on aryl nitriles have demonstrated their role in forming supramolecular synthons, which are predictable and robust patterns of intermolecular interactions. nih.gov The π-system of the nitrile group can also engage in C-H···π(nitrile) interactions. researchgate.net In some cases, uncommon antiparallel nitrile-nitrile interactions have been observed and studied using DFT calculations, contributing to the stability of layered structures. researchgate.net

Computational methods provide a powerful toolkit for predicting these arrangements. nih.gov Structure prediction algorithms can be employed to generate plausible crystal packing arrangements by minimizing the lattice energy. nih.gov Subsequent analysis using tools like Hirshfeld surface analysis and Non-Covalent Interaction (NCI) plots can then be used to visualize and quantify the various intermolecular contacts, providing a detailed picture of the supramolecular assembly. nih.govresearchgate.net

Based on analogous systems, a summary of the predicted non-covalent interactions in this compound is presented below:

Interaction Type Participating Groups Predicted Role in Supramolecular Assembly
C-H···OMethoxy groups, Aromatic C-HStabilization of local packing, formation of hydrogen-bonded networks
C-H···NAromatic/Aliphatic C-H, Nitrile groupDirectional interactions contributing to crystal packing
C-H···πAromatic/Aliphatic C-H, Phenyl ringsFormation of extended networks, stabilization of π-stacked arrangements
π-π StackingPhenyl ringsMajor contributor to crystal packing, formation of columnar or layered structures
Nitrile-NitrileNitrile groupsPotential for antiparallel interactions, contributing to layered structures

The combination of these interactions suggests that this compound is likely to form complex and well-defined supramolecular structures. The dimethoxy groups and the nitrile function provide sites for specific, directional hydrogen bonding, while the phenyl rings facilitate broader, less directional stacking interactions. The competition and cooperation between these forces will define the final, most stable crystalline form. Theoretical and computational modeling remains an essential tool for exploring these possibilities in the absence of empirical data. chemrxiv.org

Advanced Applications of 3,4 Dimethoxy Alpha Phenylcinnamonitrile in Materials Science and Organic Chemistry Excluding Biological and Medical Doma

Precursor in Polymer Chemistry and Macromolecular Synthesis

The unique chemical structure of 3,4-Dimethoxy-alpha-phenylcinnamonitrile, featuring a reactive nitrile group, a phenyl ring, and electron-donating methoxy (B1213986) groups, makes it a promising candidate as a precursor in polymer chemistry. Its potential lies in its ability to undergo polymerization through its vinyl group and to be incorporated into various polymer backbones, thereby imparting specific thermal and optical properties.

Monomer for Conjugated Polymers and Copolymers

While direct polymerization studies of this compound are not widely documented, research on analogous compounds, such as octyl phenylcyanoacrylates (OPCAs), provides insight into its potential as a monomer. For instance, various dimethyl and dimethoxy ring-substituted OPCAs have been successfully copolymerized with styrene (B11656) using radical initiation. chemrxiv.org These studies show that the reactivity of the cyanoacrylate monomer is influenced by the substitution on the phenyl ring. chemrxiv.org

In a study on the copolymerization of octyl 3,4-dimethoxyphenylcyanoacrylate with styrene, it was found that the OPCA monomer readily incorporates into the polymer chain. chemrxiv.org The composition of the resulting copolymers was determined through nitrogen elemental analysis, which is indicative of the mole percentage of the OPCA monomer in the final polymer. chemrxiv.org This suggests that this compound could similarly act as a comonomer in the synthesis of conjugated polymers, where the dimethoxy-phenyl and cyano-substituted vinyl groups would contribute to the polymer's electronic and photophysical properties. The nitrile and phenyl groups can enhance inter-chain interactions and charge transport characteristics, which are crucial for conjugated materials.

Table 1: Copolymerization Data of Styrene (ST) and Octyl 3,4-Dimethoxyphenylcyanoacrylate (OPCA)

Monomer Feed Ratio (ST/OPCA, mol)Conversion (%)N (wt%)OPCA in Copolymer (mol%)ST in Copolymer (mol%)
315.42.4731.968.1

Data extrapolated from a study on octyl 3,4-dimethoxyphenylcyanoacrylate, a close analogue of the title compound. chemrxiv.org

Building Block for Thermally Stable or Optically Active Polymers

The incorporation of aromatic and nitrile-containing monomers can significantly enhance the thermal stability of polymers. Phthalonitrile-based polymers, for example, are known for their exceptional thermal stability due to the formation of highly cross-linked triazine and phthalocyanine (B1677752) rings during curing. researchgate.netresearchgate.net While this compound is not a phthalonitrile, the presence of the aromatic ring and the polar nitrile group can contribute to strong intermolecular forces and a rigid polymer backbone, which are prerequisites for thermal stability. Polymers with high glass transition temperatures (Tg) often result from monomers that have rigid structures. sigmaaldrich.com The rigid phenyl and vinyl structure of the title compound suggests its potential as a building block for polymers with enhanced thermal properties.

Furthermore, the synthesis of optically active polymers can be achieved through the asymmetric polymerization of monomers containing prochiral centers or by using chiral catalysts. rsc.org The alpha-carbon of this compound is a prochiral center. Asymmetric polymerization of such a monomer could lead to the formation of a polymer with a helical structure and specific chiroptical properties. rsc.org The synthesis of optically active polymers containing a planar phthalimide (B116566) backbone has been demonstrated through asymmetric polymerization, indicating that similar strategies could be applied to cinnamonitrile-based monomers to induce chirality and optical activity in the resulting polymer. rsc.org

Optoelectronic and Photophysical Properties

The optoelectronic properties of organic materials are intrinsically linked to their molecular structure. The combination of the electron-donating 3,4-dimethoxyphenyl group and the electron-withdrawing cinnamonitrile (B126248) moiety in this compound suggests the potential for interesting photophysical behaviors, including luminescence and nonlinear optical properties.

Luminescence and Fluorescence Characteristics

Cinnamonitrile and acrylonitrile (B1666552) derivatives are known to exhibit fluorescence. rsc.org The introduction of acrylonitrile units into the side chain of π-conjugated polymers can lead to materials with favorable fluorescence properties in both solution and solid states. rsc.org The fluorescence arises from the donor-acceptor character within the molecule, where the phenyl ring acts as a donor and the cyano group as an acceptor, leading to intramolecular charge transfer (ICT) upon photoexcitation.

The photophysical properties of substituted pyridine (B92270) carbonitrile derivatives, which also feature a donor-acceptor structure, show that these compounds can be highly fluorescent. researchgate.net The emission properties can be tuned by altering the substituents on the aromatic ring. The dimethoxy groups on the phenyl ring of this compound would be expected to enhance the electron-donating strength of the phenyl ring, potentially leading to a red-shift in the emission spectrum and an increase in the fluorescence quantum yield compared to unsubstituted analogues.

Potential as Active Component or Dopant in Organic Electronic Materials (e.g., OLEDs, OPVs – focusing on chemical structure properties, not device performance data)

The fundamental requirement for a material to be used in organic light-emitting diodes (OLEDs) is efficient luminescence in the solid state. Materials with donor-acceptor architectures are often employed as emitters in OLEDs. nih.govbeilstein-journals.org The this compound structure, with its inherent donor (dimethoxyphenyl) and acceptor (cinnamonitrile) moieties, fits this design principle. The presence of these groups can facilitate the separation and recombination of charge carriers (electrons and holes) necessary for electroluminescence.

In the context of OLEDs, the chemical structure influences key properties such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The electron-donating dimethoxy groups would raise the HOMO level, while the electron-withdrawing nitrile group would lower the LUMO level. This modulation of frontier orbital energies is crucial for matching with other materials in a multilayer OLED device to ensure efficient charge injection and transport. While specific device data for this compound is unavailable, its structural features are aligned with those of molecules designed for use as emitters or hosts in organic electronic devices.

Photochromism and Photoresponsive Materials

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation. This property is the basis for photoresponsive materials used in applications such as optical data storage and molecular switches. While photochromism in cinnamonitriles is not widely reported, it is a well-known phenomenon in other classes of organic molecules like diarylethenes and spiropyrans. rsc.orgresearchgate.net

The development of photochromic materials often relies on molecular structures that can undergo reversible isomerization or cyclization reactions upon irradiation. researchgate.net For instance, terarylene derivatives containing benzothienyl moieties exhibit photochromism in both solution and amorphous films. rsc.org While this compound itself is not a known photochrome, its vinyl group could potentially be functionalized or incorporated into polymer systems alongside known photochromic units. The electronic properties imparted by the dimethoxy-phenyl and nitrile groups could then modulate the photochromic behavior of the entire material system.

Role in Catalysis and Sensing (Non-Biological)

The inherent electronic properties and structural motifs of this compound suggest its potential utility in both catalytic and sensing applications. The nitrile group can act as a coordinating ligand for transition metals, while the extended π-system can be harnessed for sensing functionalities.

While direct catalytic applications of this compound are not extensively documented, its structural components suggest a plausible role as a ligand in organometallic catalysis. Nitrile-containing molecules are known to coordinate with transition metals, and the specific properties of the resulting complexes are influenced by the electronic nature of the nitrile and its substituents. pku.edu.cnnih.govrsc.org

In the context of catalysis, ligands play a crucial role in tuning the activity and selectivity of a metal catalyst. By modifying the steric and electronic properties of the ligand, the catalytic performance can be optimized for specific reactions. nih.gov The presence of both a phenyl and a dimethoxyphenyl group in this compound offers steric bulk that could be advantageous in controlling the stereoselectivity of a catalytic transformation.

The design of "donor-acceptor" type catalysts, where electron-rich and electron-deficient ligands are strategically placed, has been shown to enhance catalytic activity. nih.gov In a hypothetical scenario, this compound, with its electron-rich dimethoxyphenyl group, could serve as a "donor" ligand in such a catalytic system, potentially enhancing the nucleophilicity of certain species in the catalytic cycle. nih.gov

Table 1: Potential Catalytic Reactions Utilizing Nitrile-Containing Ligands

Catalytic ReactionRole of Nitrile LigandPotential Advantage of this compound
Hydration of AlkynesStabilization of the metal centerThe electron-donating groups could enhance the catalytic activity. nih.gov
Cross-Coupling ReactionsInfluencing the oxidative addition and reductive elimination stepsSteric hindrance from the two phenyl groups could improve selectivity.
PolymerizationControlling the polymer chain growthThe coordination of the nitrile could modulate the reactivity of the catalytic site.
This table is illustrative and based on the general roles of nitrile ligands in catalysis.

The α-cyanostilbene core of this compound is a well-known aggregation-induced emission (AIE) scaffold. nih.gov AIE-active molecules are typically non-emissive in solution but become highly fluorescent in an aggregated state or when their intramolecular rotation is restricted. This property makes them excellent candidates for "turn-on" fluorescent probes.

Derivatives of cyanostilbene have been successfully employed as fluorescent sensors for various analytes, including trace amounts of water and picric acid. nih.gov The sensing mechanism often involves a "turn-off" response, where the fluorescence of the probe is quenched upon interaction with the analyte. nih.gov This quenching can be due to processes like photo-induced electron transfer. nih.gov

In the case of this compound, the electron-rich dimethoxyphenyl group could enhance its sensitivity as a fluorescent probe. The interaction of the probe with an analyte could modulate the AIE effect, leading to a detectable change in fluorescence intensity or wavelength. For instance, the nitrile group could act as a recognition site for specific metal ions or other chemical species.

Table 2: Examples of Cyanostilbene Derivatives in Chemical Sensing

AnalyteSensing MechanismDetection LimitReference
Trace WaterFluorescence "turn-off"0.41 µM nih.gov
Picric AcidFluorescence "turn-off"300 ppb nih.gov
This table presents data for a bibranched -NH2 modified cyanostilbene derivative, which is structurally related to this compound.

Supramolecular Chemistry and Self-Assembly Processes

The structure of this compound, with its aromatic rings and polar nitrile group, is conducive to participating in non-covalent interactions that drive supramolecular self-assembly. These interactions can include π-π stacking between the phenyl rings and dipole-dipole interactions involving the nitrile group.

The self-assembly of functionalized building blocks can lead to the formation of well-defined supramolecular architectures, such as metallacycles. nih.govnih.gov In such assemblies, the rigid and directional nature of the components dictates the final structure. The directional bonding and specific coordination geometries can lead to the formation of complex structures like rhomboids and hexagons. nih.gov While direct studies on this compound in this context are limited, its potential to act as a building block in such systems is evident.

The aggregation-induced emission (AIE) property of the α-cyanostilbene core is intrinsically linked to its self-assembly behavior. rsc.org In dilute solutions, the molecule may exist as individual units with free intramolecular rotation, leading to low fluorescence. As concentration increases or upon addition of a poor solvent, the molecules aggregate, restricting this rotation and leading to a significant enhancement of fluorescence. This controlled self-organization can be harnessed to create materials with tunable optical properties. rsc.org

Electrochemical Behavior and Potential in Electro-organic Synthesis

The electrochemical properties of cinnamonitrile and its derivatives have been a subject of interest, particularly in the context of electro-organic synthesis. pku.edu.cnnih.govresearchgate.net Electro-organic synthesis offers a green and efficient alternative to traditional chemical methods, using electrons as reagents to drive chemical transformations. nih.govresearchgate.net

The electrochemical reduction of cinnamonitrile has been studied using cyclic voltammetry, revealing distinct reduction peaks corresponding to the formation of various products. pku.edu.cn At the first reduction potential, radical anions are generated, which can then undergo dimerization or other reactions. pku.edu.cn At a more negative potential, further reduction to a dianion can occur, leading to different reaction pathways. pku.edu.cn

For this compound, the presence of electron-donating dimethoxy groups would likely make the molecule easier to oxidize and harder to reduce compared to unsubstituted cinnamonitrile. The additional phenyl group at the alpha position would also influence the electronic and steric environment of the reducible double bond and nitrile group.

Electro-organic synthesis provides a powerful tool for the construction of complex molecules. nih.govresearchgate.netnih.gov The electrochemical reduction of activated olefins, such as the double bond in the cinnamonitrile framework, can be coupled with the introduction of other functional groups. For example, electrocarboxylation, where carbon dioxide is used as a C1 synthon, can be achieved through the electrochemical reduction of unsaturated compounds. nih.gov

Table 3: Electrochemical Reduction Data for Cinnamonitrile

ParameterValueConditionsReference
First Reduction Peak-1.46 Vvs. Ag/AgCl in MeCN pku.edu.cn
Second Reduction Peak-2.0 Vvs. Ag/AgCl in MeCN pku.edu.cn
This data is for the parent compound, cinnamonitrile. The reduction potentials for this compound are expected to be different due to the influence of the substituents.

The ability to generate radical anions and dianions electrochemically opens up possibilities for a variety of synthetic transformations, including cyclizations and carbon-carbon bond formations. researchgate.net The precise control over the electrode potential allows for selective activation of different functional groups within a molecule, offering a level of control that can be difficult to achieve with conventional chemical reagents. youtube.com

Future Research Directions and Uncharted Territories for 3,4 Dimethoxy Alpha Phenylcinnamonitrile Studies

Exploration of Novel and Unconventional Synthetic Routes

While classical methods for cinnamonitrile (B126248) synthesis, such as the Knoevenagel condensation of 3,4-dimethoxybenzaldehyde (B141060) with phenylacetonitrile (B145931) or the Perkin reaction, provide a basic entry to this class of compounds, future research should focus on more sophisticated and sustainable synthetic strategies. wikipedia.orggoogle.com The development of novel synthetic routes could not only improve efficiency and yield but also allow for greater control over the stereochemistry and substitution patterns of the final product.

Future synthetic explorations could include:

Palladium-Catalyzed Cross-Coupling Reactions: The application of modern cross-coupling methodologies, such as the Heck or Suzuki reactions, could offer a modular approach to the synthesis of 3,4-Dimethoxy-alpha-phenylcinnamonitrile and its derivatives. frontiersin.orgorganic-chemistry.org For instance, the palladium-catalyzed coupling of a 3,4-dimethoxyphenyl boronic acid with an α-halocinnamonitrile derivative could provide a highly efficient and functional group tolerant route. organic-chemistry.org

C-H Activation Strategies: Direct C-H activation of 3,4-dimethoxybenzene and its coupling with a suitable cinnamonitrile precursor would represent a highly atom-economical approach, minimizing the need for pre-functionalized starting materials.

Flow Chemistry and Microreactor Technology: The use of continuous flow reactors could enable precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. This would be particularly advantageous for exothermic reactions or when dealing with unstable intermediates.

Biocatalytic Methods: The exploration of enzymatic pathways for the synthesis of cinnamonitrile derivatives could offer a green and highly selective alternative to conventional chemical methods.

A comparative table of potential synthetic routes is presented below:

Synthetic Route Potential Advantages Potential Challenges
Palladium-Catalyzed Cross-CouplingHigh efficiency, broad substrate scope, functional group tolerance.Cost of palladium catalysts, potential for metal contamination in the product.
C-H ActivationHigh atom economy, reduced waste.Requires development of selective and efficient catalyst systems.
Flow ChemistryPrecise process control, enhanced safety, scalability.Initial setup costs, potential for clogging in microreactors.
BiocatalysisHigh selectivity, environmentally friendly conditions.Limited substrate scope, enzyme stability and cost.

Discovery of Unprecedented Chemical Reactivity and Transformations

The reactivity of the α-cyanostilbene core, characterized by the electron-withdrawing nitrile group and the conjugated π-system, offers a playground for discovering new chemical transformations. researchgate.net The presence of the electron-donating 3,4-dimethoxy groups is expected to modulate this reactivity in interesting ways.

Future research in this area could focus on:

Asymmetric Catalysis: The development of catalytic asymmetric reactions targeting the double bond of this compound could lead to the synthesis of chiral derivatives with potential applications in stereoselective synthesis and as chiral ligands.

Cycloaddition Reactions: Investigation of the participation of the activated double bond in various cycloaddition reactions, such as [2+2], [3+2], and [4+2] cycloadditions, could open up pathways to novel heterocyclic and carbocyclic scaffolds. nih.gov

Nitrile Group Transformations: While the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, exploring less common transformations could yield novel functionalities. libretexts.org For example, catalytic hydration to an amide under mild conditions or its participation in multicomponent reactions could be explored.

Photochemical Reactivity: The extended π-system of this compound suggests a rich photochemistry. Studying its photochemical isomerization, cyclization, and degradation pathways could be crucial for its application in light-responsive materials.

Development of Advanced Computational Models for Complex Phenomena

Computational chemistry provides a powerful tool to predict and understand the behavior of molecules, guiding experimental efforts. For this compound, the development of advanced computational models is crucial for elucidating its electronic structure, predicting its properties, and designing new analogues. acs.org

Key areas for future computational research include:

Predictive Modeling of Photophysical Properties: Utilizing time-dependent density functional theory (TD-DFT) and other advanced methods to accurately predict absorption and emission spectra, quantum yields, and excited-state dynamics. acs.org This would be invaluable for designing molecules with specific optical properties for applications in OLEDs or as fluorescent probes.

Modeling of Self-Assembly Processes: Employing molecular dynamics (MD) simulations and Monte Carlo methods to understand the intermolecular interactions driving the self-assembly of this compound into larger architectures, such as nanoparticles or organogels. acs.org

Reaction Mechanism Elucidation: Using computational tools to investigate the mechanisms of novel synthetic reactions and transformations, helping to optimize reaction conditions and predict the feasibility of new synthetic routes. nih.govacs.org

Machine Learning for Property Prediction: Training machine learning models on datasets of related α-cyanostilbene derivatives to predict the properties of new, unsynthesized analogues of this compound, accelerating the discovery of materials with desired functionalities. rsc.org

Integration into Emerging Smart Materials and Advanced Functional Systems

The unique photophysical properties often exhibited by α-cyanostilbene derivatives, such as aggregation-induced emission (AIE), make them prime candidates for the development of smart materials. rsc.orgrhhz.net The 3,4-dimethoxy substitution pattern could further enhance these properties.

Future research should explore the integration of this compound into:

Organic Light-Emitting Diodes (OLEDs): As an emissive or host material in OLED devices. The tunable electronic properties could lead to efficient and color-pure emission. nih.gov

Chemosensors: The development of fluorescent chemosensors based on this compound for the detection of ions or small molecules. rsc.org The interaction of the analyte with the molecule could lead to a measurable change in its fluorescence.

Bio-imaging Agents: The design of fluorescent probes for biological imaging, taking advantage of the potential AIE properties and the ability to functionalize the molecule for specific targeting. rhhz.net

Stimuli-Responsive Materials: The creation of materials that change their optical or physical properties in response to external stimuli such as light, heat, or mechanical stress. niscpr.res.inniscpr.res.in

Design and Synthesis of Advanced Analogues with Tunable Properties

The true potential of this compound lies in its capacity to serve as a scaffold for the creation of a diverse library of analogues with finely tuned properties. Systematic modification of the molecular structure will allow for a deeper understanding of the structure-property relationships.

Future work in this area should involve:

Systematic Variation of Substituents: The synthesis of a series of analogues with different electron-donating or electron-withdrawing groups on either phenyl ring to systematically tune the electronic and optical properties.

Extension of the π-Conjugated System: The incorporation of larger aromatic systems, such as naphthalene (B1677914) or anthracene, to red-shift the absorption and emission wavelengths.

Introduction of Functional Groups for Polymerization: The addition of polymerizable groups, such as vinyl or acrylate (B77674) moieties, to incorporate the chromophore into polymeric materials for applications in flexible electronics or as emissive polymers.

Synthesis of Dendrimeric Structures: The creation of dendrimers with a this compound core to amplify the desired photophysical properties and explore novel self-assembly behaviors.

A table outlining potential analogue designs and their target properties is provided below:

Analogue Design Target Property to Tune Potential Application
Introduction of strong electron-withdrawing groups (e.g., -NO2, -CF3)Red-shifted emission, enhanced two-photon absorption.Non-linear optics, bio-imaging.
Incorporation of bulky substituents (e.g., t-butyl)Enhanced AIE properties, improved solubility.Solid-state lighting, solution-processed devices.
Attachment of long alkyl chainsSelf-assembly into liquid crystalline phases.Organic field-effect transistors (OFETs), displays.
Covalent linking to biomoleculesTargeted delivery and sensing.Theranostics, biosensors.

Q & A

Q. What are the standard synthetic routes for 3,4-Dimethoxy-alpha-phenylcinnamonitrile in academic research?

The compound is typically synthesized via Knoevenagel condensation or nucleophilic substitution reactions. A one-step approach using α-aryl cinnamontrile precursors and methoxy-substituted benzaldehydes is common, leveraging catalysts like piperidine or DBU. Reaction optimization involves solvent selection (e.g., ethanol or DMF) and temperature control (80–120°C). Databases such as REAXYS and BKMS_METABOLIC provide retro-synthetic pathways and predictive yield calculations . Purification often employs column chromatography with silica gel and ethyl acetate/hexane eluents.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • FT-IR : Confirms nitrile (C≡N) stretching (~2220 cm⁻¹) and methoxy (C-O) vibrations (~1250–1050 cm⁻¹). Reference spectra from the Aldrich FT-IR Collection (Entry 12130) are critical for validation .
  • NMR : ¹H NMR identifies methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR resolves nitrile carbons (δ ~115–120 ppm) and quaternary aromatic carbons.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 280.12) and fragmentation patterns.

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

While direct safety data for this compound is limited, analogous nitriles and methoxy-substituted aromatics require:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.
  • First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. FT-IR) when analyzing this compound?

Discrepancies often arise from impurities or tautomeric forms. Methodological steps include:

  • Multi-Technique Cross-Validation : Combine NMR, FT-IR, and MS to confirm functional groups. For example, FT-IR nitrile peaks should align with ¹³C NMR signals.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict vibrational frequencies and chemical shifts to compare with experimental data.
  • Chromatographic Purity Checks : Use HPLC (C18 column, acetonitrile/water mobile phase) to isolate pure fractions for re-analysis .

Q. What strategies are employed to optimize the reaction yield of this compound in multi-step syntheses?

Yield optimization involves:

  • Precursor Scoring : Prioritize benzaldehydes with electron-donating groups (e.g., methoxy) to enhance electrophilicity in condensation reactions.
  • Catalyst Screening : Test organocatalysts (e.g., L-proline) or Lewis acids (e.g., ZnCl₂) to accelerate rate-limiting steps.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
  • In Situ Monitoring : Use TLC or inline IR to track reaction progress and terminate at peak conversion .

Q. How does the electronic influence of methoxy substituents affect the reactivity of this compound in cross-coupling reactions?

The 3,4-dimethoxy groups act as electron-donating substituents, activating the aromatic ring toward electrophilic substitution but deactivating it toward nucleophilic attacks. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura):

  • Ortho/Meta Directing Effects : Methoxy groups direct coupling partners to specific positions, influencing regioselectivity.
  • Steric Hindrance : Bulky substituents may reduce reaction rates, requiring optimized ligands (e.g., XPhos) or elevated temperatures.
  • Solubility Challenges : Methoxy groups enhance polarity, necessitating solvent systems like THF/water mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.